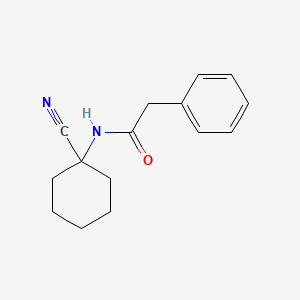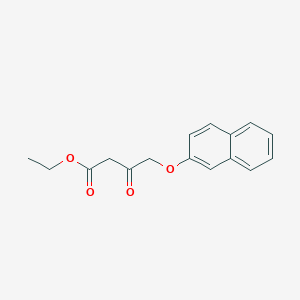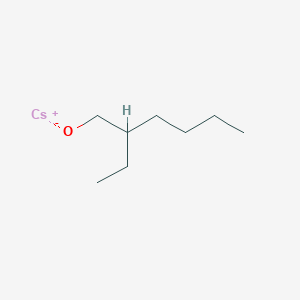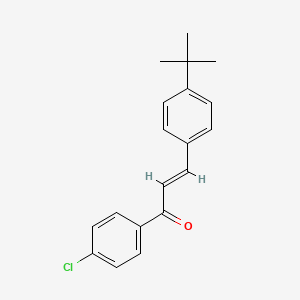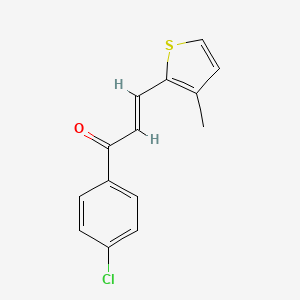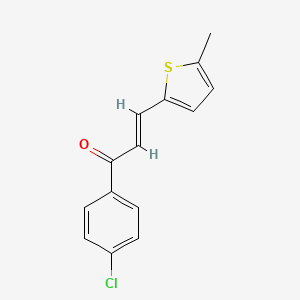
(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as 2E-CMP, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound that can be used to study a variety of biochemical and physiological processes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one involves the condensation of 4-chloroacetophenone with 5-methyl-2-thienylmethanamine followed by dehydration of the resulting imine to yield the final product.
Starting Materials
4-chloroacetophenone, 5-methyl-2-thienylmethanamine
Reaction
Step 1: Condensation of 4-chloroacetophenone with 5-methyl-2-thienylmethanamine in the presence of a base such as sodium hydroxide or potassium carbonate to form the imine intermediate., Step 2: Dehydration of the imine intermediate using a dehydrating agent such as phosphorus oxychloride or thionyl chloride to yield the final product, (2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
2E-CMP has a wide range of applications in scientific research. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological processes that are involved in disease states. It has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain environmental factors on the body. In addition, 2E-CMP has been used in the development of new drugs and treatments for various diseases.
Wirkmechanismus
2E-CMP works by binding to certain receptors in the body, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter activity. Once bound to the receptor, 2E-CMP activates the receptor, resulting in a variety of effects, depending on the type of receptor it binds to. For example, when 2E-CMP binds to the GABA-A receptor, it increases the activity of the receptor, which in turn increases the activity of the neurotransmitter GABA, resulting in an overall calming effect.
Biochemische Und Physiologische Effekte
2E-CMP has a variety of biochemical and physiological effects on the body. It has been shown to have an anxiolytic effect, as well as an antidepressant effect. It has also been shown to have a neuroprotective effect, as well as an anti-inflammatory effect. In addition, 2E-CMP has been shown to have an anticonvulsant effect, as well as an anti-tumor effect.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2E-CMP in laboratory experiments has several advantages. It is easy to synthesize, and is relatively inexpensive. It is also highly versatile, as it can be used to study a variety of biochemical and physiological processes. However, there are some limitations to using 2E-CMP in laboratory experiments. For example, it is not as stable as other compounds, and can degrade over time. In addition, it is not as soluble in water as some other compounds, making it difficult to use in certain experiments.
Zukünftige Richtungen
The use of 2E-CMP in scientific research is likely to continue to expand in the future. It has already been used in the development of new drugs and treatments for various diseases, and this trend is likely to continue. In addition, it is likely that 2E-CMP will be used to study the effects of various environmental factors on the body, as well as to study the effects of certain hormones on the body. Finally, it is likely that 2E-CMP will be used to study the effects of various drugs on the body, as well as to study the biochemical and physiological processes that are involved in disease states.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXSLLPEVNXUEI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)
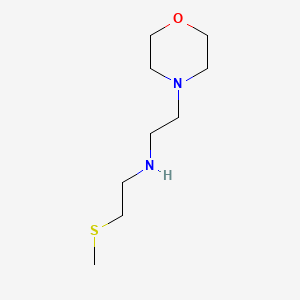
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)

